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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzonitrile

Cat. No.: B184022 Get Quote

This guide provides an in-depth technical overview of 2-Fluoro-3-methoxybenzonitrile (CAS

No. 198203-94-0), a substituted aromatic nitrile of increasing interest in medicinal and materials

chemistry. We will explore its core physicochemical properties, plausible synthetic routes,

characteristic reactivity, potential applications, and essential safety protocols. This document is

intended for researchers, chemists, and drug development professionals seeking to leverage

this versatile building block in their synthetic endeavors.

Molecular Overview and Physicochemical Profile
2-Fluoro-3-methoxybenzonitrile is a trifunctional aromatic compound featuring a nitrile group,

a fluorine atom, and a methoxy group. This specific arrangement of substituents on the

benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate

for creating complex molecular architectures.

The interplay between the substituents is key to its utility. The nitrile (-C≡N) and fluorine groups

are both electron-withdrawing, which modulates the reactivity of the aromatic ring.[1][2] The

methoxy group (-OCH₃), conversely, is an electron-donating group. This electronic push-pull

dynamic influences the molecule's dipole moment, solubility, and reactivity in both nucleophilic

and electrophilic substitution reactions.[3]
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A summary of the key physicochemical properties is presented below. While experimental data

for some parameters are not widely published, computed values and data from analogous

compounds provide reliable estimates.

Property Value Source

Molecular Formula C₈H₆FNO [4]

Molecular Weight 151.14 g/mol [4]

CAS Number 198203-94-0

Appearance Solid

IUPAC Name 2-fluoro-3-methoxybenzonitrile

Boiling Point
227.2 ± 25.0 °C (at 760

mmHg)
[2]

Density 1.2 ± 0.1 g/cm³ [2]

Spectroscopic Signature
While a definitive experimental spectrum is not publicly available, a theoretical spectroscopic

profile can be reliably predicted based on the functional groups present.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene

ring. Their splitting patterns (doublets, triplets, or combinations thereof) will be dictated by

coupling to the adjacent fluorine atom and other protons. A sharp singlet for the methoxy

protons (-OCH₃) will appear in the upfield region, typically around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon is

characteristically deshielded (δ 115-120 ppm). The carbon atom directly bonded to the

fluorine will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated

aromatics. The remaining aromatic carbons and the methoxy carbon will appear at their

expected chemical shifts.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption

band around 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile

group. Other key signals will include C-O stretching for the methoxy group (around 1250

cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹).

Synthesis and Mechanistic Considerations
A definitive, published protocol for the synthesis of 2-Fluoro-3-methoxybenzonitrile is not

readily available in the literature. However, based on established organometallic and aromatic

chemistry, a highly plausible and efficient synthetic route can be designed. The most common

strategies for introducing a nitrile group to an aromatic ring are the Sandmeyer reaction and the

Rosenmund-von Braun reaction.

A logical synthetic approach would start from the readily available precursor, 2-fluoro-3-

methoxyaniline.

Proposed Synthetic Workflow: Sandmeyer Reaction
The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine

into a nitrile via a diazonium salt intermediate.[6]

Caption: Proposed synthetic workflow via Sandmeyer reaction.

Experimental Protocol Rationale:

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium

nitrite and a strong acid like HCl) at low temperatures (0-5 °C). Causality: This temperature

control is critical because the resulting diazonium salt is unstable and can decompose at

higher temperatures, leading to side products and reduced yield.

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide.

Causality: CuCN acts as both the source of the cyanide nucleophile and a catalyst. The

copper center facilitates the displacement of the dinitrogen gas (N₂), an excellent leaving

group, allowing for the formation of the C-CN bond.

Purification: Following an aqueous workup to remove inorganic salts, the crude product is

typically purified by extraction into an organic solvent, followed by column chromatography or
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recrystallization. Causality: These standard purification techniques are necessary to remove

unreacted starting materials and any side products, such as the corresponding phenol that

can form from the reaction of the diazonium salt with water.

Chemical Reactivity and Derivatization Potential
2-Fluoro-3-methoxybenzonitrile is a versatile scaffold for further chemical modification. The

three functional groups offer distinct handles for derivatization.

Nitrile Group Transformations: The nitrile is arguably the most versatile functional group. It

can be:

Hydrolyzed to a carboxylic acid (2-fluoro-3-methoxybenzoic acid) under acidic or basic

conditions. This transformation is fundamental for creating amide derivatives, which are

prevalent in pharmaceuticals.[1]

Reduced to a primary amine ( (2-fluoro-3-methoxyphenyl)methanamine) using reducing

agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens

pathways to a wide range of amine-based derivatives.[2]

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after

hydrolysis.

Aromatic Ring Substitution: The electron-withdrawing nature of the fluoro and nitrile groups

deactivates the ring towards electrophilic aromatic substitution. However, the methoxy group

is an ortho-, para-director.[3] The final substitution pattern will depend on the specific

reaction conditions and the nature of the electrophile. Conversely, the ring is activated

towards nucleophilic aromatic substitution (SNAr), particularly at the position ortho or para to

the strong electron-withdrawing groups, should a suitable leaving group be present.[1]
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Caption: Key derivatization pathways for 2-Fluoro-3-methoxybenzonitrile.

Applications in Research and Development
While specific examples citing 2-Fluoro-3-methoxybenzonitrile are emerging, its structural

motifs are highly relevant in modern chemistry. The strategic incorporation of fluorine is a well-

established method in medicinal chemistry to enhance metabolic stability, binding affinity, and

lipophilicity of drug candidates.[7][8]

Based on the applications of its close chemical relatives, 2-Fluoro-3-methoxybenzonitrile is

an excellent candidate intermediate for:

Pharmaceutical Synthesis: As a building block for Active Pharmaceutical Ingredients (APIs).

The related compound, 2-Fluoro-3-methoxybenzaldehyde, is used to synthesize

benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.[9] It is highly

probable that the nitrile analog serves a similar purpose in constructing nitrogen-containing

heterocyclic cores common in kinase inhibitors, GPCR modulators, and other therapeutic

agents.

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of

advanced herbicides and pesticides. The unique electronic properties of this molecule could

be exploited to create new crop protection agents with improved efficacy and environmental

profiles.[7]
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Materials Science: Substituted benzonitriles are precursors to high-performance polymers

and liquid crystals. The polarity and rigidity imparted by the fluoro and nitrile groups could be

beneficial in creating novel materials with specific dielectric or thermal properties.[7]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Fluoro-3-methoxybenzonitrile is

essential. The available Safety Data Sheet (SDS) provides the primary source of hazard

information.[10]

GHS Hazard Classification
Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[10]

Recommended Handling Protocol
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles.

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume

hood, to avoid inhalation of dust or vapors.

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of

accidental contact, rinse the affected area thoroughly with water.

Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth with water

and seek immediate medical attention.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The

compound should be kept sealed in dry, room temperature conditions.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By understanding its synthesis, reactivity, and safety profile, researchers can effectively and

safely utilize 2-Fluoro-3-methoxybenzonitrile as a valuable tool in the design and creation of

novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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